Basic green 4

Description

What is the malachite green?

Malachite green is an organic chloride salt, which can be described as the monochloride salt from malachite green's cation. Malachite green is a green-coloured dye, a counterstain in histology, and has antifungal characteristics in aquaculture.

Malachite green serves as fluorochrome, a histological stain and antifungal medication, carcinogenic, chemical teratogenic, an environmental contaminant, and an antibiotic.

Malachite green is a source of a malachite-green cation. Malachite green is an artificial dye utilized to dye paper and fabric. It can also treat protozoal and fungal illnesses of fish and eggs. Malachite green can be described as an organic substance employed as a dye and is also used for its antimicrobial properties in aquaculture. Malachite green is typically employed as a dye for things like leather, silk and paper. Contrary to its name, the paint is not made using malachite, a mineral; the name comes from the similarity in colour.

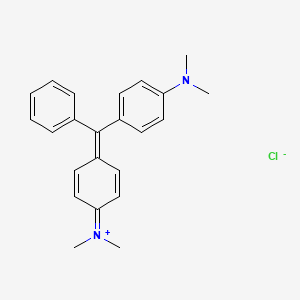

Malachite green has been classified by the field of dyestuffs as a triarylmethane-based dye and is also used in the pigments industry. Formally, malachite green refers to the chloride salt [C6H5C(C6H4N(CH3)2)2]Cl, although the term malachite green is used loosely and often refers to the coloured cation. Oxalate salts are also sold. The anions do not have any effect on the colour. The vivid blue-green colour of the cation comes from an absorption band of 621nm (extinction value of 105 M-1 cm-1).

Uses of malachite green

Malachite green is traditionally used as a dye.

Malachite green is effective in fighting the oomycete Saprolegnia found in fish eggs in commercial aquaculture; malachite green has been utilized in treating Saprolegnia and is used to act as an antibacterial. It is a well-known treatment for Ichthyophthirius multifiliis found in freshwater aquariums. Leuco-malachite is the principal metabolite. Green (LMG) can be found on fish treated with malachite This finding forms the reason for controversy and government regulations. Also, see Antimicrobials in Aquaculture.

Malachite green is frequently employed to catch thieves and pilferers. The bait, which is usually money, is sprayed with anhydrous powder. Any person who handles the money that is contaminated will find that after washing their hands, a green stain appears on the skin that persists for several days.

Other uses of malachite green

A Bacillus subtilis preparation showing endospores stained by the colour of malachite (vegetative cells that have been stained pink by the counterstain of safranin)

Many niche applications make use of the vivid colours of MG. It's an organic stain to aid the microscopic examination of cells and tissues. In the Gimenez staining process, the basic fuchsin staining bacteria in magenta or red and malachite is employed as a counterstain in the blue-green colour. Malachite green can also be used to stain endospores, as it can directly stain them inside bacteria cells. In this case, the counterstain safranin is commonly utilized. Malachite green is one of the components of the stain Alexander's pollen. Malachite green is also used as an absorber that saturates for dye lasers or as an indicator of pH between 0.2-1.8. This application is exceptionally scarce. Leuco-malachite-green (LMG) is utilized to detect latent blood in the field of forensic science. Hemoglobin is responsible for catalyzing this reaction LMG as well as hydrogen peroxide. This transforms this inert LMG to malachite-green. Thus, the appearance of green hues is a sign of blood.

A collection of malachite green derivatives is crucial in a fluorescence microscopy tool known as the fluorogenic activating proteins/fluorogenic system. Malachite green belongs to a group of molecules called fluorophores. If malachite's rotational freedom is restricted, it changes from a non-fluorescent substance to a highly fluorescent molecule. In the fluorogenic activating protein instrument created by a group located at Carnegie Mellon University, Malachite green can bind a particular fluorogen activating protein, causing it to become highly fluorescent. The expression of the fluorogenic activating protein in combinations of target domains may result in subcellular localization. Its application is comparable to GFP. However, it has the additional benefit of having a "dark state" prior to adding the malachite-green fluorophore. This is particularly useful for FRET research.

Other notes on green malachite

Animals metabolize malachite green to its leuco version. It is a lipophilic molecule (the leuco version has an average log P of 5.70), and the product is stored in the muscle of catfish for over a more extended period (HL is ten days) in comparison to the molecule that is the source (HL is 2.8 days)

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZZZRQASAIRJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025512 | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.4X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green crystals with metallic luster | |

CAS No. |

569-64-2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALACHITE GREEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Spectroscopic properties of "Basic green 4" (absorbance wavelength)

An In-depth Analysis of the Absorbance Characteristics of a Widely Used Triphenylmethane Dye

Basic Green 4, also known by its common name Malachite Green, is a cationic triphenylmethane dye with a rich history in various scientific and industrial applications. Its intense green color and strong light absorption in the visible spectrum make it a valuable agent for dyeing silk, leather, and paper.[1] In the realm of biomedical research, it serves as a biological stain for microscopic analysis of cells and tissues and as an antiseptic agent.[1] Understanding the spectroscopic properties of this compound is critical for its effective and accurate use in these diverse fields, particularly in quantitative applications such as spectrophotometric analysis and as a component in bioassays.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, with a primary focus on its absorbance wavelength. It is intended for researchers, scientists, and professionals in drug development who utilize this dye in their work.

Quantitative Spectroscopic Data

The absorbance characteristics of this compound are highly dependent on its chemical environment, particularly the solvent and pH. The maximum absorbance wavelength (λmax) is a key parameter for spectrophotometric analysis. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is another crucial parameter for quantitative studies.

Below is a summary of the key spectroscopic parameters for this compound compiled from various sources.

| Parameter | Value | Solvent/Conditions | Reference |

| Maximum Absorbance Wavelength (λmax) | 614 nm | Not specified | [2] |

| 616 nm | Distilled Water | [3] | |

| 617 nm | Acetonitrile | [4] | |

| 618 nm | Aqueous solution | [5][6][7][8] | |

| 621 nm | Not specified | [1][9] | |

| Molar Extinction Coefficient (ε) | 10^5 M⁻¹ cm⁻¹ | Not specified (at 621 nm) | [1] |

Influence of Environmental Factors on Absorbance

The spectroscopic properties of this compound are notably influenced by the polarity of the solvent and the pH of the solution.

Effect of Solvent Polarity

In general, for many dyes, an increase in solvent polarity can lead to a shift in the absorbance wavelength.[10][11][12][13] This is due to differential solvation of the ground and excited states of the dye molecule. While specific quantitative data on the solvatochromic shift of this compound is not extensively detailed in the provided search results, the principle suggests that researchers should be mindful of the solvent used and maintain consistency in experimental setups for reproducible results.

Effect of pH

The pH of the solution has a significant impact on the color and absorbance spectrum of this compound. The dye acts as a pH indicator, exhibiting a yellow color below pH 0.2, green between pH 2.0 and 11.6, and becoming colorless above pH 14.[14] The intense green color is characteristic of the cationic form of the molecule. Changes in pH can alter the electronic structure of the dye, leading to shifts in the absorbance maximum and changes in absorbance intensity. For instance, studies on the degradation of malachite green have shown that the degradation efficiency, which is related to its chemical form, is pH-dependent.[15][16] Optimal adsorption of Malachite Green has been observed at a low pH of 3, indicating a strong interaction in its cationic form.[5][7][8]

Experimental Protocol: Determination of Maximum Absorbance Wavelength (λmax)

The following is a generalized protocol for determining the λmax of this compound using a UV-Vis spectrophotometer.

3.1. Materials

-

This compound (Malachite Green)

-

Solvent (e.g., distilled water, acetonitrile, or other relevant solvent)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of different concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the expected λmax of this compound (e.g., 400 nm to 700 nm).

-

-

Blank Measurement: Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the most dilute working solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat this step for all the prepared working solutions, moving from the most dilute to the most concentrated.

-

-

Determination of λmax: Analyze the recorded spectra to identify the wavelength at which the maximum absorbance occurs. This wavelength is the λmax.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the spectroscopic properties of a chemical compound like this compound.

References

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. Absorption [Malachite green] | AAT Bioquest [aatbio.com]

- 3. amecj.com [amecj.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative and confirmatory analyses of malachite green and leucomalachite green residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of pH and Concentration on Biosorption Malachite Green and Rhodamine B Dyes using Banana Peel <i>(Musa balbisiana</i> Colla) as Biosorbent - ProQuest [proquest.com]

- 8. Effect of pH and Concentration on Biosorption Malachite Green and Rhodamine B Dyes using Banana Peel (Musa balbisiana Colla) as Biosorbent [inis.iaea.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DSpace [escholarshare.drake.edu]

- 11. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound - Malachite green - Victoria Green from Emperor Chem [emperordye.com]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Malachite Green in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of malachite green in aqueous and organic media. The document details quantitative solubility data, outlines experimental protocols for solubility determination, and explores the toxicological implications of malachite green through its interaction with key cellular signaling pathways.

Quantitative Solubility of Malachite Green

Malachite green, a cationic triphenylmethane dye, exhibits a range of solubilities across different solvents, a critical consideration for its various applications, from a dye to a controversial antimicrobial agent. Its solubility is fundamentally influenced by the polarity of the solvent and the specific salt form of the dye (e.g., chloride or oxalate).

The following table summarizes the available quantitative and qualitative solubility data for malachite green in water and several common organic solvents. It is important to note that while some precise quantitative data is available, for many organic solvents, the information is qualitative, describing the substance as "soluble" or "very soluble."

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 40 g/L[1][2] | 25 |

| Ethanol | C₂H₅OH | ~66.7 g/L (1 part in 15 parts alcohol)[2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 30 mg/mL | Not Specified |

| Methanol | CH₃OH | Soluble[1][3][4] | Not Specified |

| Amyl Alcohol | C₅H₁₁OH | Soluble[1][2] | Not Specified |

| Chloroform | CHCl₃ | Soluble[4] | Not Specified |

| Acetone | C₃H₆O | Information not available | Not Specified |

Experimental Protocols for Determining Solubility

The determination of the solubility of a compound like malachite green is a fundamental experimental procedure. Two common methods for quantifying solubility are the gravimetric method and the spectrophotometric method. The choice of method often depends on the properties of the solute and the solvent, as well as the available equipment.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Spectrophotometric Method

The spectrophotometric method is an indirect but often faster method that relies on Beer-Lambert's law. It is particularly suitable for colored compounds like malachite green.

Workflow for Spectrophotometric Solubility Determination

Caption: Workflow for the spectrophotometric determination of solubility.

Toxicological Profile and Signaling Pathway Interactions

The use of malachite green is controversial due to its toxicity. It is known to be harmful to a variety of organisms, and its mechanism of toxicity involves the disruption of key cellular processes. This section explores the interaction of malachite green with specific signaling pathways.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). Malachite green has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking its downstream signaling cascade. This disruption of angiogenesis is a significant contributor to its toxicity, particularly in developing organisms.

Caption: Malachite green's inhibition of the VEGFR-2 signaling pathway.

Mitochondrial and Lysosomal Dysfunction

Malachite green is also known to exert its toxicity by disrupting the function of two critical cellular organelles: mitochondria and lysosomes.

Mitochondrial Toxicity: Malachite green acts as a respiratory enzyme poison, interfering with the mitochondrial electron transport chain. Specifically, it has been shown to interact with cytochrome c, a key protein in this process. This disruption leads to impaired ATP production and increased oxidative stress, ultimately contributing to cell death.

References

- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Malachite Green | C23H25ClN2 | CID 11294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exporter of Dyes and Chemicals & Malachite Green Liquid by Deepa Chemicals, Mumbai [deepachemicals.in]

- 4. pubs.aip.org [pubs.aip.org]

"Basic green 4" synonyms and alternative names (e.g., Aniline Green, Diamond Green B)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. Basic Green 4, a seemingly straightforward dye, reveals a complex identity through its various synonyms, rich history of applications, and diverse biological activities. This technical guide provides an in-depth exploration of this compound, its alternative names, physicochemical properties, and relevant experimental applications, with a focus on data clarity and methodological detail.

Synonyms and Alternative Names

This compound is most widely known as Malachite Green . However, it is identified by a multitude of other names in scientific literature and commercial contexts. These synonyms often reflect its color, chemical origins, or historical trade names. Understanding these alternative appellations is crucial for comprehensive literature searches and clear scientific communication.

Other common names and synonyms for this compound include:

-

C.I. This compound[2]

The compound is a cationic triphenylmethane dye.[3] It is commercially available as different salts, most commonly the chloride and oxalate salts.[1][3] The name "Malachite Green" is derived from the similarity of its color to the mineral malachite, not from its chemical composition.[1]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-{--INVALID-LINK--methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | [1] |

| CAS Number | 569-64-2 (chloride salt)[1][2], 2437-29-8 (oxalate salt)[1] | [1][2] |

| Chemical Formula | C₂₃H₂₅ClN₂ (chloride) | [1][2] |

| Molecular Weight | 364.911 g/mol (chloride) | [1][6] |

| Absorption Maximum (λmax) | 621 nm in water[1][7] | [1][7] |

| Molar Extinction Coefficient | 10⁵ M⁻¹ cm⁻¹ at 621 nm | [1] |

Table 2: Solubility and pH-Dependent Properties

| Property | Value | Reference(s) |

| Solubility | Soluble in water, ethanol, methanol, and amyl alcohol.[4][8] | [4][8] |

| pKa | 6.9 | [6] |

| pH Indicator Range | pH 0.2–1.8 (yellow to green)[1], pH 11.6–14 (blue-green to colorless)[2] | [1][2] |

Table 3: Toxicological Data

| Parameter | Cell Line/Organism | Value | Reference(s) |

| IC₅₀ | HEp-2 | 2.03 µM | [7] |

| IC₅₀ | Caco-2 | 13.8 µM | [7] |

Key Experimental Protocols and Methodologies

This compound is utilized in a variety of experimental contexts, from chemical synthesis to biological staining. The following sections provide an overview of the methodologies for some of its key applications.

Chemical Synthesis

The synthesis of Malachite Green is a two-step process involving the condensation of benzaldehyde with dimethylaniline, followed by oxidation.[1]

Step 1: Formation of Leuco Malachite Green (LMG)

Benzaldehyde is condensed with an excess of dimethylaniline in the presence of a condensing agent such as sulfuric acid or zinc chloride. This reaction forms the colorless leuco base of Malachite Green.

Step 2: Oxidation to Malachite Green

The leuco base is then oxidized to the colored triphenylmethane dye. A common oxidizing agent for this step is lead dioxide or manganese dioxide.[1] The final product is typically isolated as the chloride or oxalate salt.

Biological Staining

This compound is a common stain in microbiology for visualizing various cellular structures.

-

Endospore Staining (Schaeffer-Fulton Method): In this differential staining technique, a primary stain of Malachite Green is applied to a bacterial smear and heated to facilitate the penetration of the stain into the tough endospore coat. After decolorization with water, the vegetative cells are counterstained with safranin.

-

Gimenez Staining: This method is often used for staining bacteria such as Rickettsia and Chlamydia. Basic fuchsin is used as the primary stain, and Malachite Green serves as a blue-green counterstain.[1]

Detection of Latent Blood

The colorless leuco-malachite green (LMG) form is used in forensic science for the presumptive testing of blood.[1] In the presence of an oxidizing agent (hydrogen peroxide) and the catalytic action of hemoglobin in the blood, LMG is oxidized to the colored Malachite Green, indicating a positive result.[1][5]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical synthesis of this compound, a typical endospore staining workflow, and the logical relationship in its use for latent blood detection.

Mechanism of Action and Biological Significance

The biological activity of this compound is linked to its chemical structure. The cationic form is intensely colored due to extensive pi-delocalization, which allows it to absorb visible light.[5] However, it is the colorless carbinol form that is important for traversing cell membranes.[1][5] Once inside the cell, it can be converted to the leuco form.

Its use as an antimicrobial in aquaculture has been controversial due to its toxicity and carcinogenicity.[1][7] It has been shown to promote the development of liver tumors in mammalian cells.[7] The principal metabolite found in fish treated with Malachite Green is the leuco-malachite green (LMG) form.[1]

Conclusion

This compound, or Malachite Green, is a compound with a diverse array of names and applications that extend far beyond its primary use as a dye. For the research and drug development community, a thorough understanding of its chemical properties, various identifiers, and biological activities is essential for its safe and effective use in experimental settings and for interpreting historical data. The information and diagrams provided in this guide serve as a comprehensive technical resource for professionals working with this versatile and historically significant chemical.

References

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. Malachite Green | C23H25ClN2 | CID 11294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. macsenlab.com [macsenlab.com]

- 6. This compound | 569-64-2 | FB34042 | Biosynth [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 2437-29-8 [chemicalbook.com]

Unraveling the Cellular Impact of Basic Green 4: A Toxicological and Carcinogenic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 4, a triphenylmethane dye also widely known as Malachite Green, has a history of extensive use as a biocide in the aquaculture industry, as well as in the textile, paper, and leather industries.[1] Despite its efficacy, significant concerns have been raised regarding its toxicological and carcinogenic effects on mammalian cells, leading to its ban in aquaculture for food-producing animals in many countries.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the cytotoxic, genotoxic, and carcinogenic properties of this compound and its principal metabolite, leucomalachite green, with a focus on their effects on mammalian cells.

Toxicological Profile of this compound

This compound exhibits a dose-dependent toxic effect on mammalian cells, primarily inducing cytotoxicity and genotoxicity. Its impact varies across different cell types and exposure durations.

Cytotoxicity: Induction of Apoptosis and Necrosis

In vitro studies have consistently demonstrated that this compound reduces cell viability in a dose- and time-dependent manner.[2][3] At higher concentrations, the dye predominantly causes necrosis, a form of uncontrolled cell death, while lower concentrations tend to induce apoptosis, a programmed and more controlled form of cell death.[2][3] This dual effect highlights the complex cellular response to this compound exposure.

The cytotoxic potential of this compound has been quantified in various mammalian cell lines, with IC50 values (the concentration of a substance that inhibits a biological process by 50%) serving as a key metric for comparison.

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines (IC50 Values)

| Cell Line | Cell Type | Exposure Time (hours) | IC50 (µM) |

| HEp-2 | Human Laryngeal Carcinoma | Not Specified | 2.03[2] |

| Caco-2 | Human Colorectal Adenocarcinoma | Not Specified | 13.8[2] |

| L929 | Mouse Fibroblast | 24 | 14.59[4] |

| 48 | 1.96[5] | ||

| 72 | 1.15[5] | ||

| MRC-5 | Human Lung Fibroblast | 24 | 5.86[4] |

| 48 | 0.90[5] | ||

| 72 | 0.57[5] | ||

| ACP02 | Gastric Adenocarcinoma | 24 | 36.91[4] |

| 48 | 34.12[5] | ||

| 72 | 4.68[5] | ||

| MNP01 | Normal Gastric Mucosa | 24 | 17.62[4] |

| 48 | 9.52[5] | ||

| 72 | 4.08[5] |

Genotoxicity: A Threat to Genomic Integrity

A significant concern regarding this compound is its genotoxic potential, its ability to damage DNA and chromosomes. Multiple studies have shown that this compound can induce various forms of genetic damage in mammalian cells.

-

DNA Strand Breaks: The comet assay, a sensitive technique for detecting DNA damage, has revealed that this compound induces DNA fragmentation in a dose-dependent manner.[2]

-

Chromosomal Damage: The micronucleus test has demonstrated that this compound can lead to the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2] This indicates that the dye can cause both chromosome breakage (clastogenicity) and interference with the mitotic apparatus (aneugenicity). Other observed chromosomal abnormalities include nucleoplasmic bridges and nuclear buds.[2]

Table 2: Genotoxic Effects of this compound in Mammalian Cells

| Cell Line | Assay | Genotoxic Endpoint | Observation |

| L929, MRC-5, ACP02, MNP01 | Comet Assay | DNA Fragmentation | Dose-dependent increase in DNA damage[2] |

| L929, MRC-5, ACP02, MNP01 | Micronucleus Test | Micronuclei, Nucleoplasmic Bridges, Nuclear Buds | Increased frequency of chromosomal abnormalities[2] |

| CHO-K1 | Comet Assay | DNA Damage | Induced DNA damage in the presence and absence of metabolic activation[6] |

Carcinogenic Potential

The carcinogenic properties of this compound and its persistent metabolite, leucomalachite green, have been investigated in long-term animal studies.

In Vivo Carcinogenicity Studies

Studies conducted by the National Toxicology Program (NTP) in the United States have provided evidence of the carcinogenic potential of both this compound and leucomalachite green in rodents.[6]

-

This compound (Malachite Green Chloride): In female F344/N rats, dietary administration of malachite green chloride for two years led to an increased incidence of thyroid gland follicular cell adenomas or carcinomas.[3][6] However, no significant increase in tumors was observed in female B6C3F1 mice.[6]

-

Leucomalachite Green: The metabolite, leucomalachite green, which persists in tissues for longer periods, has shown more consistent carcinogenic effects.[1][6] In male and female F344/N rats, it caused an increase in thyroid gland tumors, and in male rats, testicular tumors.[6] In female B6C3F1 mice, leucomalachite green led to a significant increase in liver tumors.[6][7]

The International Agency for Research on Cancer (IARC) has classified leucomalachite green as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals. Malachite green itself was classified as "not classifiable as to its carcinogenicity to humans" (Group 3) due to limited evidence.

Mechanism of Action: The Role of Oxidative Stress

The toxic and carcinogenic effects of this compound are believed to be mediated, at least in part, through the induction of oxidative stress.[8][9][10] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

This compound has been shown to induce the mono-oxygenase system and lipid peroxidation, leading to the formation of reactive free radicals.[8] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to both cytotoxicity and genotoxicity.

Potential Signaling Pathway Involvement

While the precise signaling pathways are still under investigation, the involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a plausible mechanism. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it initiates a protective response. However, chronic or overwhelming oxidative stress induced by agents like this compound may disrupt this pathway, leading to cellular damage.

Caption: Proposed mechanism of this compound-induced oxidative stress.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the toxicological effects of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Expose cells to various concentrations of this compound (e.g., 0.1 µM to 100 µM) for different time periods (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Caption: Workflow for the MTT cytotoxicity assay.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment: Expose cells to sublethal concentrations of this compound for a defined period (e.g., 3 hours).

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides, causing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Caption: Workflow for the comet assay to detect DNA damage.

Micronucleus Test for Chromosomal Damage

The cytokinesis-block micronucleus (CBMN) assay is a comprehensive method to assess chromosome damage.

Protocol:

-

Cell Treatment: Expose cells to sublethal concentrations of this compound for an extended period (e.g., 48 hours). A positive control (e.g., colchicine) and a negative control should be included.

-

Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., KCl) to swell the cytoplasm.

-

Fixation: Fix the cells with a fixative solution (e.g., Carnoy's fixative).

-

Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

Caption: Workflow for the cytokinesis-block micronucleus test.

Conclusion

The available scientific evidence strongly indicates that this compound and its primary metabolite, leucomalachite green, pose significant toxicological and carcinogenic risks to mammalian cells. The dye induces dose-dependent cytotoxicity through apoptosis and necrosis, and its genotoxic effects, including DNA damage and chromosomal aberrations, are well-documented. Long-term in vivo studies have demonstrated the carcinogenic potential of both compounds, particularly leucomalachite green, in rodents. The underlying mechanism of toxicity is linked to the induction of oxidative stress. Given these findings, continued vigilance and adherence to regulatory restrictions on the use of this compound are crucial to mitigate potential risks to human and environmental health. Further research is warranted to fully elucidate the molecular signaling pathways involved in its toxicity and to develop sensitive methods for monitoring its presence in the environment and food chain.

References

- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Toxicology and carcinogenesis studies of malachite green chloride and leucomalachite green. (CAS NOS. 569-64-2 and 129-73-7) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of malachite green and leucomalachite green in female Big Blue B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. europeanreview.org [europeanreview.org]

The Environmental Fate and Degradation of Malachite Green: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malachite green (MG), a triphenylmethane dye, has been extensively used in various industries, most notably as an effective antifungal and antiparasitic agent in aquaculture.[1] Despite its efficacy and low cost, significant concerns regarding its environmental impact and potential human health risks have led to its ban in many countries for use in food-producing animals.[2] This technical guide provides a comprehensive overview of the environmental persistence, toxicity, and degradation of malachite green. It includes a compilation of quantitative toxicological data, detailed experimental protocols for its analysis and degradation, and visualizations of its toxicological signaling pathways and degradation workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development working to understand and mitigate the environmental consequences of this persistent contaminant.

Environmental Impact and Persistence

Malachite green is a water-soluble, crystalline compound that imparts a vivid green-blue color to water.[3] Its persistence in the aquatic environment is a significant concern. The toxicity of MG is influenced by factors such as exposure time, temperature, and concentration.[1] In aqueous solutions, MG exists in equilibrium with its colorless carbinol and leuco forms. The leuco-malachite green (LMG) metabolite is particularly problematic as it is lipophilic and can persist in the fatty tissues of fish for extended periods, posing a risk of bioaccumulation in the food chain.[4]

Toxicological Profile

Malachite green exhibits multi-organ toxicity in various species, including fish and mammals.[1] It is reported to be carcinogenic, mutagenic, teratogenic, and to cause chromosomal fractures and respiratory toxicity.[1] Exposure to MG can lead to significant alterations in the biochemical parameters of blood and cause histopathological damage to the liver, gills, and kidneys.[1][5]

Quantitative Toxicity Data

The following tables summarize the acute toxicity of malachite green and its primary metabolite, leucomalachite green, in various organisms.

| Organism | Exposure Route | Parameter | Value | Reference |

| Wistar Rat | Oral | LD50 | 275 mg/kg | [6] |

| NMRI Mice | Oral | LD50 | 50 mg/kg | [6] |

| Sprague-Dawley Rat (female) | Oral | LD50 | 520 mg/kg | [7] |

| Rainbow Trout (Oncorhynchus mykiss) | Waterborne | LC50 (96 h) | 0.83 mg/L | [5] |

| Bluegill (Lepomis macrochirus) | Waterborne | LC50 (96 h) | 30.5 µg/L | [7] |

| Coho Salmon (Oncorhynchus kisutch) | Waterborne | LC50 (96 h) | 383 µg/L | [7] |

| Asiatic Clam (Corbicula fluminea) | Waterborne | LC50 (96 h) | 122 mg/L | [7] |

Table 1: Acute Toxicity of Malachite Green

| Organism | Exposure Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | >1160 ppm (in feed for 28 days) | [8] |

| Mouse | Oral | LD50 | >1160 ppm (in feed for 28 days) | [8] |

Table 2: Acute Toxicity of Leucomalachite Green

Mechanisms of Toxicity: Signaling Pathways

The toxicity of malachite green is linked to its ability to induce oxidative stress and cause DNA damage.[9][10]

Oxidative Stress Pathway

Malachite green exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of the cell. This results in lipid peroxidation, protein damage, and ultimately, cell death.

DNA Damage and Genotoxicity

Malachite green and its metabolite, leucomalachite green, are genotoxic, capable of causing DNA strand breaks and chromosomal aberrations.[9][11] This can lead to mutations and potentially cancer.

Degradation of Malachite Green

Various methods have been investigated for the removal and degradation of malachite green from contaminated water, including physical, chemical, and biological processes.

Degradation Efficiency

The following table summarizes the efficiency of different degradation methods for malachite green.

| Degradation Method | Catalyst/Organism | Initial MG Conc. | Conditions | Degradation Efficiency | Time | Reference |

| Photocatalysis (UV/H₂O₂) | H₂O₂ (10 mM) | 10 mg/L | pH 6.0 | 100% | 60 min | [12] |

| Photocatalysis (UV/H₂O₂/Fe²⁺) | H₂O₂ (10 mM), Fe²⁺ (2.5 mg/L) | 10 mg/L | pH 3.0 | 100% | 30 min | [12] |

| Photocatalysis (Sunlight/TiO₂) | TiO₂ NPs | Not specified | - | 94% | 30 min | [13] |

| Photocatalysis (Sunlight/Ag-Mn Oxide) | Ag-Mn Oxide NPs | Not specified | pH 10 | 99% | 60 min | [14] |

| Biodegradation | Pseudomonas aeruginosa ED24 | 200 mg/L | pH 7.0, 37°C | 96.56% | 48 h | [15] |

| Biodegradation | Bacillus subtilis | 200 mg/L | pH 7.0, 37°C, shaking | 95.03% | 72 h | [16] |

| Biodegradation | Pseudomonas plecoglossicide MG2 | 50 mg/L | pH 6-7, 30-35°C, static | ~94.7% | 96 h | [17] |

| Fenton Oxidation | Fe²⁺/H₂O₂ | 1.08 x 10⁻⁵ M | pH 2.5-2.8 | ~98% | Not specified | [18] |

Table 3: Degradation Efficiency of Malachite Green under Various Conditions

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and degradation of malachite green.

Spectrophotometric Analysis of Malachite Green Degradation

This protocol describes the determination of malachite green concentration in an aqueous solution using a UV-Vis spectrophotometer.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Malachite green stock solution (e.g., 100 mg/L)

-

Deionized water

-

Pipettes and volumetric flasks

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of malachite green with known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution with deionized water.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan the absorbance of one of the standard solutions (e.g., 10 mg/L) across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax), which for malachite green is approximately 617-620 nm.

-

Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of the blank (deionized water) and each standard solution.

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the linear regression equation (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the intercept.

-

-

Sample Analysis:

-

Withdraw aliquots of the sample solution at different time intervals during the degradation experiment.

-

If necessary, centrifuge or filter the samples to remove any solid particles (e.g., catalyst).

-

Measure the absorbance of the samples at λmax.

-

Calculate the concentration of malachite green in the samples using the calibration curve's linear regression equation.

-

-

Calculation of Degradation Efficiency:

-

The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of malachite green and Cₜ is the concentration at time t.[19]

-

Bacterial Degradation of Malachite Green Assay

This protocol outlines a method to assess the capability of a bacterial strain to degrade malachite green.

Materials:

-

Bacterial isolate to be tested

-

Nutrient broth or a suitable minimal salt medium (MSM)

-

Malachite green stock solution

-

Sterile Erlenmeyer flasks

-

Shaking incubator

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of the test bacterium into a sterile nutrient broth.

-

Incubate at the optimal growth temperature and shaking speed (e.g., 37°C, 150 rpm) for 18-24 hours to obtain a fresh culture.

-

-

Degradation Experiment:

-

Prepare sterile Erlenmeyer flasks containing a defined volume of nutrient broth or MSM.

-

Add malachite green from the stock solution to achieve the desired final concentration (e.g., 50 mg/L).

-

Inoculate the flasks with a specific volume or cell density of the prepared bacterial culture (e.g., 1% v/v).

-

Include a control flask containing the same medium and malachite green concentration but without the bacterial inoculum.

-

Incubate the flasks under the desired conditions (e.g., 37°C, 150 rpm) for a specific duration (e.g., 24, 48, 72, 96 hours).

-

-

Sample Collection and Analysis:

-

At regular time intervals, aseptically withdraw a sample from each flask.

-

Centrifuge the sample to pellet the bacterial cells.

-

Measure the absorbance of the supernatant at the λmax of malachite green using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of decolorization using the formula mentioned in the spectrophotometric analysis protocol.

-

Plot a graph of decolorization percentage versus time to observe the degradation kinetics.[16]

-

Phytotoxicity Assay

This protocol assesses the toxicity of malachite green and its degradation products on seed germination and seedling growth.

Materials:

-

Seeds of a model plant (e.g., mung bean - Vigna radiata, cress - Lepidium sativum)

-

Petri dishes with filter paper or pots with sterile soil

-

Malachite green solution of known concentration

-

Degraded malachite green solution (from a degradation experiment)

-

Distilled water (as a control)

-

Incubator or growth chamber

Procedure:

-

Seed Sterilization: Surface sterilize the seeds to prevent fungal or bacterial contamination (e.g., by soaking in a dilute bleach solution followed by rinsing with sterile water).

-

Petri Dish Assay (for germination):

-

Place a sterile filter paper in each petri dish.

-

Add a defined volume of the test solutions (malachite green, degraded malachite green, and distilled water) to saturate the filter paper.

-

Place a specific number of seeds (e.g., 10) in each petri dish.

-

Seal the petri dishes and incubate in the dark at a suitable temperature (e.g., 25°C).

-

After a few days (e.g., 3-5 days), count the number of germinated seeds in each dish.

-

-

Pot Assay (for seedling growth):

-

Fill pots with sterile soil.

-

Sow a specific number of seeds in each pot.

-

Water the pots with the respective test solutions.

-

Place the pots in a growth chamber with controlled light and temperature.

-

After a specific period (e.g., 7-14 days), measure the root and shoot length of the seedlings.

-

-

Data Analysis:

-

Calculate the germination percentage for the petri dish assay.

-

Calculate the average root and shoot length for the pot assay.

-

Compare the results from the malachite green and degraded malachite green treatments with the control to assess the reduction in toxicity after degradation.[20]

-

Degradation Pathways and Workflows

The degradation of malachite green can proceed through various pathways, leading to the formation of several intermediate products.

General Degradation Pathway

The degradation of malachite green often involves N-demethylation, cleavage of the triphenylmethane structure, and eventual mineralization to CO₂, H₂O, and inorganic ions.

Experimental Workflow for Degradation Studies

A typical workflow for investigating the degradation of malachite green is outlined below.

Conclusion

The environmental contamination by malachite green poses a significant threat due to its persistence, bioaccumulation potential, and toxicity. This technical guide has provided a comprehensive overview of the current understanding of its environmental impact and the various strategies for its degradation. The detailed experimental protocols and visualizations of toxicological pathways are intended to equip researchers with the necessary tools to further investigate and develop effective remediation technologies. Continued research into novel, efficient, and environmentally benign methods for the complete mineralization of malachite green and its toxic byproducts is crucial to mitigate its adverse effects on ecosystems and human health.

References

- 1. Toxicological effects of malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultra-efficient catalytic degradation of malachite green dye wastewater by KMnO 4 -modified biochar (Mn/SRBC) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04263K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological studies on malachite green: a triphenylmethane dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Toxicity and metabolism of malachite green and leucomalachite green during short-term feeding to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diphenylmethyl selenocyanate attenuates malachite green induced oxidative injury through antioxidation & inhibition of DNA damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Malachite green induces genotoxic effect and biochemical disturbances in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Enhanced Photocatalytic Degradation of Malachite Green Dye Using Silver–Manganese Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sustainable biodegradation of malachite green dye by novel non-pathogenic Pseudomonas aeruginosa ED24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. environmentandecology.com [environmentandecology.com]

- 17. Efficient malachite green biodegradation by Pseudomonas plecoglossicide MG2: process optimization, application in bioreactors, and degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidative degradation of malachite green by Fenton generated hydroxyl radicals in aqueous acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.acs.org [pubs.acs.org]

The Dual Nature of Basic Green 4: A Technical Guide to its History, Use, and Biological Impact

An in-depth guide for researchers, scientists, and drug development professionals on the history, traditional applications, and toxicological profile of the synthetic dye Basic Green 4.

This compound, more commonly known as Malachite Green, is a synthetic triarylmethane dye with a long and complex history. First synthesized in the late 19th century, its vibrant color and affordability led to its widespread adoption as a dyestuff for a variety of materials. However, its utility is shadowed by significant toxicological concerns, making it a compound of interest for toxicologists and drug development professionals. This technical guide provides a comprehensive overview of this compound, from its historical uses to its molecular mechanisms of action, with a focus on providing actionable data and protocols for the scientific community.

A Storied Past: From Textiles to Aquaculture

The leuco form of Malachite Green was first prepared by Hermann Fischer in 1877.[1] The synthesis involves the condensation of benzaldehyde and dimethylaniline.[1] Its intense green color, reminiscent of the mineral malachite, gave the dye its popular name, though it contains no copper.[2] Traditionally, this compound has been used extensively as a dye for materials such as silk, leather, paper, and wool.[2][3] Its effectiveness and low cost contributed to its popularity in the textile and paper industries.[2]

Beyond its role as a colorant, this compound found a significant, albeit controversial, application in aquaculture. It has been widely used as an effective antifungal and antiprotozoal agent to treat parasitic infections in fish and to prevent fungal growth on fish eggs.[2] However, due to concerns about its carcinogenicity and mutagenicity, its use in food-producing animals is banned in many countries, including the United States and the European Union.[2][4]

The dye also has several niche applications in scientific research. It is a component of various biological staining protocols, including the Schaeffer-Fulton stain for endospores, the Gimenez stain for bacteria, and Alexander's stain for pollen.[1][2]

Chemical and Physical Properties

This compound is the chloride salt of the malachite green cation.[2] It is also available as an oxalate salt.[2] The dye is highly soluble in water, resulting in a blue-green solution.[3] The intense color is due to a strong absorption band at 621 nm.[2]

| Property | Value | Reference |

| Chemical Formula | C23H25ClN2 | [2] |

| Molar Mass | 364.911 g/mol | [2] |

| CAS Number | 569-64-2 (chloride salt) | [2] |

| Appearance | Green crystals with a metallic luster | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Maximum Absorbance (λmax) | 621 nm | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves a two-step process: the formation of the colorless leuco base followed by its oxidation to the colored dye.

Materials:

-

Benzaldehyde

-

N,N-dimethylaniline

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Lead dioxide (PbO2)

-

Acetic acid

-

Sodium sulfate

-

Light petroleum

Procedure:

-

Leuco Base Formation: In a round-bottom flask fitted with a reflux condenser, mix 35 g of N,N-dimethylaniline and 14 g of benzaldehyde with 31.5 g of concentrated hydrochloric acid.[5]

-

Heat the mixture at 100°C for 24 hours.[5]

-

After cooling, make the reaction mixture alkaline with a sodium hydroxide solution.

-

Remove any unreacted benzaldehyde and N,N-dimethylaniline by steam distillation.[5]

-

Pour the remaining mixture into 1 liter of water. The leuco base will separate as solid granules.

-

Filter the leuco base and wash it with water until it is free from alkali.[5]

-

Oxidation to Malachite Green: Melt 10 g of the dried leuco base by heating.

-

Add a mixture of 27 g of hydrochloric acid and 4 g of acetic acid in 2500-3000 ml of water.[5]

-

Slowly add a thin paste of 7.5 g of pure lead dioxide with constant stirring. Continue stirring for 2 hours after the addition is complete.[5]

-

Filter off any unreacted lead dioxide.

-

Heat the filtrate to boiling and add sodium sulfate to precipitate any dissolved lead.

-

Filter the solution again and bring it to a boil. Precipitate the dye by adding a sodium hydroxide solution.[5]

-

After cooling, filter the precipitated Malachite Green, wash it, and dry it.

-

For further purification, dissolve the dye in light petroleum, filter out any impurities, and then evaporate the solvent to obtain pure this compound.[5]

Experimental Protocols for Biological Staining

This compound is a key component in several differential staining methods used in microbiology and botany.

Schaeffer-Fulton Endospore Stain

This method is used to differentiate bacterial endospores from vegetative cells.

Reagents:

-

5% aqueous solution of Malachite Green

-

Safranin (counterstain)

Procedure:

-

Prepare a heat-fixed smear of the bacterial culture on a microscope slide.

-

Flood the smear with the Malachite Green solution.

-

Gently heat the slide by passing it through a flame several times for 5 minutes, or steam it over a boiling water bath. Do not allow the stain to boil or dry out.

-

Allow the slide to cool, and then wash it thoroughly with water.

-

Counterstain with safranin for 30-60 seconds.

-

Wash with water, blot dry, and examine under a microscope.

Expected Results: Endospores will appear green, while vegetative cells will be red or pink.

Alexander's Pollen Stain

This stain is used to differentiate between viable and non-viable pollen grains.

Reagents:

-

A stock solution containing ethanol, malachite green, acid fuchsin, orange G, phenol, glacial acetic acid, and glycerol.

Procedure:

-

Place a small amount of pollen on a microscope slide.

-

Add a drop of Alexander's stain and mix gently.

-

Cover with a coverslip and allow it to sit for a few minutes.

-

Observe under a microscope.

Expected Results: Viable pollen grains will stain red or purple, while non-viable (aborted) pollen grains will stain green or blue-green.

Gimenez Staining Method

This method is used for the detection of certain bacteria, such as Rickettsia.

Reagents:

-

Basic fuchsin solution

-

Malachite Green solution (counterstain)

Procedure:

-

Prepare a smear of the sample on a microscope slide and air dry.

-

Fix the smear with a suitable fixative.

-

Stain with the basic fuchsin solution.

-

Rinse with tap water.

-

Counterstain with the Malachite Green solution.

-

Rinse with tap water, air dry, and examine under a microscope.

Expected Results: Bacteria will stain red or magenta against a blue-green background.[2]

Toxicological Profile and Quantitative Data

The toxicity of this compound is a significant concern, particularly its potential carcinogenicity and mutagenicity. The dye is readily absorbed and metabolized in animal tissues to its colorless leuco form, Leucomalachite Green (LMG), which can persist for extended periods.[4]

Acute Toxicity

| Compound | Organism | Route | LD50 | Reference |

| Malachite Green Oxalate | Rat | Oral | 275 mg/kg | [6] |

| Malachite Green | Mouse | Oral | 80 mg/kg | [1] |

| Malachite Green Oxalate | NMRI Mice | Oral | 50 mg/kg | [6] |

| Malachite Green | Sprague-Dawley Rat (female) | Oral | 520 mg/kg | [7] |

In Vitro Cytotoxicity

| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |

| This compound | HEp-2 (human laryngeal cells) | - | 2.03 µM | - | [8] |

| This compound | Caco-2 (human colorectal adenocarcinoma cells) | - | 13.8 µM | - | [8] |

| Malachite Green | FaO (rat hepatoma cells) | MTT | <10 µM | 24, 48, 72 h | [9] |

| Malachite Green | FaO (rat hepatoma cells) | NRU | <10 µM | 24, 48, 72 h | [9] |

| Malachite Green | FaO (rat hepatoma cells) | LDH | <10 µM | 24, 48, 72 h | [9] |

| Malachite Green | L6 (rat skeletal muscle cells) | MTT | <10 µM | 48, 72 h | [9] |

| Malachite Green | L6 (rat skeletal muscle cells) | NRU | <10 µM | 24, 48, 72 h | [9] |

| Leucomalachite Green | FaO (rat hepatoma cells) | NRU | <10 µM | 48, 72 h | [9] |

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is multifaceted, involving the generation of reactive oxygen species (ROS), DNA damage, and interference with cellular signaling pathways.

Oxidative Stress and Genotoxicity

Studies have shown that Malachite Green induces oxidative stress by generating free radicals, leading to lipid peroxidation and DNA damage.[10][11] Its metabolite, Leucomalachite Green, is considered a genotoxic carcinogen that can form DNA adducts.[8][12]

Inhibition of VEGFR-2 Signaling

Research in zebrafish embryos has indicated that Malachite Green can exert its toxic effects by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for cardiovascular development.[13]

Biodegradation Pathway

Several microorganisms have been identified that can biodegrade Malachite Green. For example, Pseudomonas veronii has been shown to degrade the dye into less toxic intermediate products.

Conclusion

This compound is a compound with a rich history and diverse applications, from a widely used dyestuff to a potent, albeit controversial, aquaculture therapeutic. For researchers, scientists, and drug development professionals, understanding its synthesis, properties, and biological activities is crucial. The significant toxicological profile of this compound, including its genotoxicity and ability to interfere with key signaling pathways, underscores the importance of continued research into its mechanisms of action and the development of safer alternatives. The detailed protocols and data presented in this guide aim to facilitate further investigation into this fascinating and complex molecule.

References

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. malachitelog.com [malachitelog.com]

- 3. researchgate.net [researchgate.net]

- 4. sciencellonline.com [sciencellonline.com]

- 5. prepchem.com [prepchem.com]

- 6. CI this compound Manufacturers in Mumbai India [colorantsgroup.com]

- 7. Mutagenicity of malachite green and leucomalachite green in in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Dose-response effects of malachite green on free radical formation, lipid peroxidation and DNA damage in Syrian hamster embryo cells and their modulation by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Malachite green induces genotoxic effect and biochemical disturbances in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity of malachite green and leucomalachite green in female Big Blue B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. worlddyevariety.com [worlddyevariety.com]

An In-depth Technical Guide to Leucomalachite Green: Formation and Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of leucomalachite green (LMG), the reduced and colorless metabolite of the triphenylmethane dye, malachite green (MG). While malachite green has been widely used as an effective antifungal and antiparasitic agent in the aquaculture industry, its use in food-producing animals is prohibited in many countries, including the United States and the European Union, due to concerns about its toxicity.[1][2] Leucomalachite green is the primary residue found in the edible tissues of fish exposed to malachite green and serves as a crucial marker for the illegal use of this dye.[2][3]

Formation of Leucomalachite Green

Malachite green is a cationic triphenylmethane dye that is readily metabolized in organisms to its reduced form, leucomalachite green.[3][4] This biotransformation involves the reduction of the chromophoric triphenylmethane structure, resulting in a colorless compound.[5] The lipophilic nature of leucomalachite green allows it to be stored in fatty tissues for extended periods, making it a persistent residue.[2][6]

The formation of leucomalachite green is not limited to metabolic processes. Malachite green can also be chemically reduced to leucomalachite green.[3] In laboratory settings, this conversion can be achieved using various reducing agents. Conversely, the colorless leucomalachite green can be oxidized back to the colored malachite green, a principle that is often exploited in analytical detection methods.[7][8]

Figure 1. Reversible transformation between malachite green and leucomalachite green.

Significance of Leucomalachite Green

The significance of leucomalachite green spans toxicology, regulatory monitoring, and analytical chemistry.